2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
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Description
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides . It contains a carboxamido substituent attached to a benzene ring . This compound is part of a group of FDA-approved drugs that contain a trifluoromethyl (TFM, -CF3) group . These compounds have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is C15H13ClF3NO3S . It has an average mass of 379.782 Da and a monoisotopic mass of 379.025665 Da .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including CID 56764204. Specifically, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative of CID 56764204) demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives (related to CID 56764204) exhibited potent antiviral effects against Coxsackie B4 virus.
- CID 56764204 has been involved in studies related to the synthesis and characterization of novel chemical entities. Its synthesis often involves catalytic processes that yield pharmaceutically relevant products.
- The indole scaffold, present in CID 56764204, serves as a valuable pharmacophore. Researchers have explored its binding affinity to multiple receptors, which can aid in developing new derivatives with therapeutic potential .
- The trifluoromethyl group in CID 56764204 contributes to its unique properties. Understanding its role in drug design and biological interactions is an active area of research .
- CID 56764204 is a precursor to 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial intermediate in the synthesis of fluazifop, an herbicide. Its straightforward one-step reaction makes it valuable for industrial applications .
- Indole derivatives, including CID 56764204, possess diverse biological activities such as antiviral, anti-inflammatory, anticancer, and antioxidant effects. Researchers continue to explore their potential for newer therapeutic possibilities .
Antiviral Activity
Synthesis and Characterization
Pharmacophore Development
Trifluoromethyl Group Applications
Key Intermediate for Fluazifop Synthesis
Biological and Clinical Exploration
properties
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVBIWFWUZRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
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